Home > Products > Screening Compounds P140179 > 3-Benzyl-1-(4-methoxyphenyl)-2-thioxoimidazolidin-4-one
3-Benzyl-1-(4-methoxyphenyl)-2-thioxoimidazolidin-4-one - 692278-97-0

3-Benzyl-1-(4-methoxyphenyl)-2-thioxoimidazolidin-4-one

Catalog Number: EVT-2664206
CAS Number: 692278-97-0
Molecular Formula: C17H16N2O2S
Molecular Weight: 312.39
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3-Benzyl-1-(4-methoxyphenyl)-2-thioxoimidazolidin-4-one, with the Chemical Abstracts Service registry number 692278-97-0, is a compound belonging to the class of thioxoimidazolidinones. This compound features a thioxo group, which contributes to its biological activity, and is characterized by a complex structure that includes both benzyl and methoxyphenyl substituents. Its unique chemical properties make it a subject of interest in medicinal chemistry and pharmaceutical research.

Source and Classification

This compound is classified as an imidazolidinone derivative, specifically containing a thioxo functional group. It has been synthesized through various chemical methods, often involving reactions that modify the imidazolidinone core structure. Research indicates that derivatives of this compound exhibit significant biological activities, including antibacterial and antifungal properties, making them valuable in drug development .

Synthesis Analysis

Methods

The synthesis of 3-Benzyl-1-(4-methoxyphenyl)-2-thioxoimidazolidin-4-one typically involves several steps:

  1. Formation of Imidazolidinone Core: Starting materials such as benzylamine and 4-methoxybenzaldehyde are reacted to form the imidazolidinone skeleton.
  2. Thioxo Group Introduction: The introduction of the thioxo group can be achieved through the reaction of thioketones or thioureas with the imidazolidinone precursor.
  3. Purification: The final product is purified using techniques such as recrystallization or chromatography to isolate the desired compound in high purity.

Technical Details

The synthesis may employ various solvents and catalysts to enhance yields and selectivity. For instance, organic solvents like dichloromethane or toluene are commonly used during reactions involving condensation or cyclization processes . Additionally, reaction conditions such as temperature and time are critical for optimizing the yield of the target compound.

Molecular Structure Analysis

Structure

The molecular structure of 3-Benzyl-1-(4-methoxyphenyl)-2-thioxoimidazolidin-4-one can be represented as follows:

  • Molecular Formula: C16H17N1O2S1
  • Molecular Weight: 291.37 g/mol

The structure features a five-membered imidazolidine ring with a thioxo substituent at one position and aromatic groups at others, contributing to its stability and reactivity.

Data

The compound's structural properties can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which provide insights into its molecular dynamics and confirm its identity .

Chemical Reactions Analysis

Reactions

3-Benzyl-1-(4-methoxyphenyl)-2-thioxoimidazolidin-4-one can undergo various chemical reactions due to its functional groups:

  • Nucleophilic Substitution: The thioxo group can participate in nucleophilic attacks, making it reactive towards amines or alcohols.
  • Oxidation: The presence of sulfur allows for potential oxidation reactions, which can modify the compound's biological activity.

Technical Details

The reactivity of this compound is influenced by steric factors introduced by the methoxy group and the benzyl moiety, which can affect its interaction with biological targets .

Mechanism of Action

The mechanism of action for 3-Benzyl-1-(4-methoxyphenyl)-2-thioxoimidazolidin-4-one involves its interaction with specific biological targets, often related to cell signaling pathways. Preliminary studies suggest that it may inhibit certain enzymes or receptors involved in cancer cell proliferation .

Process and Data

In vitro studies have shown that derivatives of this compound exhibit cytotoxic effects on various cancer cell lines. For example, compounds derived from similar structures have demonstrated selective inhibition against tumor cells, indicating a potential mechanism involving disruption of cellular processes critical for survival .

Physical and Chemical Properties Analysis

Physical Properties

3-Benzyl-1-(4-methoxyphenyl)-2-thioxoimidazolidin-4-one is typically characterized by:

  • Appearance: Solid crystalline form
  • Melting Point: Specific values depend on purity but generally fall within a defined range for imidazolidinones.

Chemical Properties

The compound exhibits solubility in organic solvents like ethanol and dimethyl sulfoxide but may have limited solubility in water due to its hydrophobic aromatic groups. Its stability under various pH conditions is crucial for its application in drug formulation .

Applications

3-Benzyl-1-(4-methoxyphenyl)-2-thioxoimidazolidin-4-one has potential applications in:

  • Pharmaceutical Development: As a lead compound for developing new anticancer agents due to its demonstrated biological activity against tumor cells.
  • Antimicrobial Agents: Its antibacterial and antifungal properties make it suitable for further exploration in treating infections.

Research continues to explore its efficacy and safety profile in clinical settings, aiming to integrate these compounds into therapeutic regimens .

Introduction to Thiohydantoin Derivatives in Medicinal Chemistry

Role of 2-Thioxoimidazolidin-4-one Scaffolds in Drug Discovery

The 2-thioxoimidazolidin-4-one (thiohydantoin) scaffold represents a privileged heterocyclic system in medicinal chemistry due to its versatile hydrogen-bonding capacity, conformational rigidity, and tunable electronic properties. This five-membered ring exhibits a planar structure with two hydrogen-bond acceptors (C4-carbonyl and C2-thiocarbonyl) and one hydrogen-bond donor (N1-H), enabling diverse interactions with biological targets [1] [9]. Thiohydantoin derivatives demonstrate a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antidiabetic, and antiviral effects, positioning them as critical pharmacophores in targeted drug design [9].

In oncology, the scaffold's significance is exemplified by FDA-approved androgen receptor antagonists such as enzalutamide and apalutamide for prostate cancer therapy. These agents function by competitively inhibiting dihydrotestosterone binding, thereby preventing androgen receptor nuclear translocation and transcriptional activation of proliferative genes [3] [8]. Beyond hormone-dependent cancers, thiohydantoins exhibit potent topoisomerase I (Top1) inhibition by stabilizing the Top1-DNA cleavage complex, leading to irreversible DNA double-strand breaks and apoptosis in cervical (HeLa) and breast (MCF-7) cancer cells [2]. Recent studies further demonstrate derivatives with isocitrate dehydrogenase 1 (IDH1) inhibitory activity, disrupting cancer metabolism in gliomas [4].

Table 1: Clinical and Preclinical Thiohydantoin-Based Anticancer Agents

CompoundMolecular TargetTherapeutic ApplicationKey Structural Features
EnzalutamideAndrogen ReceptorCastration-resistant prostate cancer3-Cyano-4-fluoro benzamide, dimethylpyrazole
ApalutamideAndrogen ReceptorNon-metastatic prostate cancer4-cyano-3-trifluoromethylphenyl, pyrazole
Compound 15 (Top1 inhibitor)Topoisomerase I-DNA complexCervical/breast cancer3,4-Dihydroxybenzylidene at C5 position
Compound 26h (degrader)Androgen Receptor/AR-V7Resistant prostate cancerTetrahydroisoquinoline extension

The scaffold's synthetic versatility facilitates extensive structural modifications at the N1, N3, C5, and exocyclic sulfur positions, enabling optimization of pharmacokinetic properties and target affinity. Computational analyses reveal that electron density distribution across the thiohydantoin ring influences binding thermodynamics, with the thiocarbonyl moiety acting as a critical hydrogen-bond acceptor in protein-ligand interactions [1] [9].

Structural Significance of Benzyl and Methoxyphenyl Substituents in Bioactivity

The bioactivity of 3-benzyl-1-(4-methoxyphenyl)-2-thioxoimidazolidin-4-one derives from synergistic electronic and steric contributions of its C3 and N1 substituents. The benzyl group at C3 position enhances membrane permeability through balanced lipophilicity (predicted logP ≈ 3.2), while enabling π-stacking interactions with hydrophobic enzyme pockets [3] [9]. Quantum mechanical studies indicate the benzyl moiety's electron-donating character increases nucleophilicity at N3, enhancing hydrogen-bond donation to residues like Arg752 in the androgen receptor ligand-binding domain [3].

The 4-methoxyphenyl substituent at N1 exerts dual functions:

  • Electronic Modulation: The methoxy group donates electrons through resonance (+R effect), elevating the highest occupied molecular orbital (HOMO) energy by approximately 0.8 eV compared to unsubstituted phenyl. This enhances charge transfer interactions with tyrosine residues in Top1 and androgen receptor proteins [2] [6].
  • Steric Complementarity: Crystallographic data demonstrate that 4-methoxyphenyl occupies a hydrophobic subpocket in Top1 (volume ≈ 120 ų), with the methoxy oxygen forming water-bridged hydrogen bonds to Asn722 [2].

Comparative bioactivity studies reveal that 4-methoxyphenyl analogues exhibit 5-fold greater Top1 inhibitory activity (IC₅₀ = 0.82 μM) versus 4-chlorophenyl derivatives (IC₅₀ = 4.3 μM) in plasmid relaxation assays, attributable to favorable dipole alignment within the enzyme pocket [2]. Similarly, benzyl-substituted thiohydantoins demonstrate enhanced antiproliferative effects against prostate (PC-3) and breast (MCF-7) cancer cell lines (IC₅₀ = 2.64–20.62 μM) compared to alkyl chain analogues, underscoring the benzyl group's role in hydrophobic contact optimization [3] [9].

Table 2: Influence of Substituents on Thiohydantoin Anticancer Activity

Substituent PatternTop1 Inhibition IC₅₀ (μM)MCF-7 Cytotoxicity IC₅₀ (μM)Molecular Interactions
3-Benzyl-1-(4-methoxyphenyl)0.823.98π-stacking (Phe361), H-bond (Asn722)
3-Benzyl-1-(4-chlorophenyl)4.3018.75Halogen bond (Arg364)
3-Methyl-1-(4-methoxyphenyl)7.1529.40Reduced hydrophobic contact
3-Cyclohexyl-1-(4-hydroxyphenyl)5.629.33H-bond network disruption

Historical Evolution of Thiohydantoin-Based Anticancer Agents

The therapeutic application of thiohydantoins originated in the early 20th century with 5,5-diphenyl derivatives investigated as hypnotics, though their toxicity limited clinical utility [4]. The modern era of thiohydantoin anticancer agents commenced in the 1990s when structure-activity relationship studies identified the C5-arylidene moiety as critical for topoisomerase I inhibition. Seminal work demonstrated that 5-(3,4-dihydroxybenzylidene)-2-thiohydantoin stabilized Top1-DNA cleavage complexes at 10.08 μM, establishing the pharmacophoric requirement for catechol-like substituents [2].

The 2000s witnessed strategic molecular hybridization approaches yielding dual-mechanism agents. Compound 15 emerged as a lead in 2015, integrating the Top1-inhibitory thiohydantoin core with a DNA-intercalating quinoline moiety. This derivative exhibited nanomolar cytotoxicity against HeLa cells (IC₅₀ = 3.67 μM) through simultaneous Top1 poisoning and intercalation-induced DNA distortion [2]. Parallel developments focused on androgen receptor antagonism culminated in enzalutamide's 2012 FDA approval, which featured a thiohydantoin core with C3-aryl substituents optimized for resistance mitigation [8].

Recent innovations (2020–2023) target protein degradation and mutant isoforms:

  • Proteolysis-Targeting Chimeras (PROTACs): Compound 26h incorporates a thiohydantoin warhead linked to E3 ubiquitin ligase recruiter, inducing androgen receptor degradation (DC₅₀ = 12 nM) in castration-resistant prostate cancer [8].
  • Mutation-Adapted Antagonists: 3-Benzyl-1-(4-cyanophenyl) derivatives overcome T877A androgen receptor mutations through altered hydrogen-bond networks with Asn705 [3].
  • Dual AR/AR-V7 Inhibitors: Bifunctional molecules disrupt androgen receptor variant heterodimerization, addressing splice-variant-mediated resistance [8].

Table 3: Milestones in Thiohydantoin Anticancer Agent Development

Time PeriodDevelopment PhaseKey AdvancesClinical Impact
1990–2000Target IdentificationTop1 inhibition by C5-arylidene derivativesPreclinical proof-of-concept for DNA-targeted therapy
2001–2010First-Generation AgentsBicalutamide optimization for prostate cancerEstablished thiohydantoin as viable AR antagonist scaffold
2011–2020Clinical TranslationEnzalutamide/apalutamide FDA approvalsSurvival benefit in metastatic prostate cancer
2021–PresentDegradation & Resistance MitigationPROTAC derivatives (e.g., 26h), AR-V7 inhibitorsPhase I/II trials for resistant disease

Rational design continues to evolve toward multifunctional agents, with 3-benzyl-1-(4-methoxyphenyl)-2-thioxoimidazolidin-4-one representing a synthetically accessible scaffold for hybrid inhibitor-degrader development. Current research focuses on appending alkylating moieties or kinase-targeting fragments to leverage synergistic mechanisms against heterogeneous tumors [1] [8] [9].

Properties

CAS Number

692278-97-0

Product Name

3-Benzyl-1-(4-methoxyphenyl)-2-thioxoimidazolidin-4-one

IUPAC Name

3-benzyl-1-(4-methoxyphenyl)-2-sulfanylideneimidazolidin-4-one

Molecular Formula

C17H16N2O2S

Molecular Weight

312.39

InChI

InChI=1S/C17H16N2O2S/c1-21-15-9-7-14(8-10-15)18-12-16(20)19(17(18)22)11-13-5-3-2-4-6-13/h2-10H,11-12H2,1H3

InChI Key

NUGRXIOLQZIHNI-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)N2CC(=O)N(C2=S)CC3=CC=CC=C3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.